2-(4-Hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydro-4H-chromen-4-one
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Overview
Description
2,3-dihydro-2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one is a methoxyflavanone that is flavanone substituted by methoxy groups at positions 5, 6, 7 and 8 and a hydroxy group at position 4'. It is a methoxyflavanone, a monohydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a flavanone.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
The compound, derived from Belamcanda chinensis, shows antimicrobial and anti-inflammatory effects. This is supported by the structure of the chromen-4-one system and its interaction with other molecules through hydrogen bonds (Liu, Ma, Gao, & Wu, 2008).
Spectral Analysis and Quantum Mechanical Studies
Spectroscopic analysis and quantum mechanical studies have been conducted on related chromen-4-one compounds. These studies include Density Functional Theory (DFT) level of theory, NBO studies for intramolecular electron delocalization, and molecular docking studies for biological activity prediction (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).
Phototransformation Studies
Research into the phototransformation of chromen-4-ones has shown that these compounds can undergo regioselective photocyclisation and dealkoxylation, leading to the formation of complex molecular structures (Khanna, Dalal, Kumar, & Kamboj, 2015).
Synthesis and Physico-chemical Properties
The compound 3,3'-[(4-Hydroxyphenyl)methyl] bis-(4-hydroxy-2H-chromen-2-one) was synthesized and characterized, showing sensitivity to solvent polarity and hydrogen bonding, which is crucial for understanding its reactivity and potential applications (Elenkova, Morgenstern, Manolov, & Milanova, 2014).
Anti-cancerous Properties
Research into substituted chromene compounds has shown potential for anti-cancerous properties. This includes a focus on the synthesis of new compounds and the evaluation of their analgesic, anticonvulsant, and anti-inflammatory activities (Abdelwahab & Fekry, 2022).
Molecular Modeling for Anti-inflammatory Agents
Flavone and flavanone scaffolds, related to chromen-4-one derivatives, have been synthesized and characterized for their anti-inflammatory properties through molecular docking simulations (Kiruthiga, Alagumuthu, Selvinthanuja, Srinivasan, & Sivakumar, 2020).
properties
CAS RN |
70460-59-2 |
---|---|
Product Name |
2-(4-Hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydro-4H-chromen-4-one |
Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-5,6,7,8-tetramethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O7/c1-22-15-14-12(21)9-13(10-5-7-11(20)8-6-10)26-16(14)18(24-3)19(25-4)17(15)23-2/h5-8,13,20H,9H2,1-4H3 |
InChI Key |
LLAJMCLDOPZLSR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)OC)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)OC)OC)OC |
Other CAS RN |
70460-59-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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